Benzene, (7-octenylsulfinyl)- Benzene, (7-octenylsulfinyl)-
Brand Name: Vulcanchem
CAS No.: 189638-41-3
VCID: VC19102314
InChI: InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h2,7-9,11-12H,1,3-6,10,13H2
SMILES:
Molecular Formula: C14H20OS
Molecular Weight: 236.37 g/mol

Benzene, (7-octenylsulfinyl)-

CAS No.: 189638-41-3

Cat. No.: VC19102314

Molecular Formula: C14H20OS

Molecular Weight: 236.37 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (7-octenylsulfinyl)- - 189638-41-3

Specification

CAS No. 189638-41-3
Molecular Formula C14H20OS
Molecular Weight 236.37 g/mol
IUPAC Name oct-7-enylsulfinylbenzene
Standard InChI InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h2,7-9,11-12H,1,3-6,10,13H2
Standard InChI Key NGJHKUHDYUVBOP-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCCS(=O)C1=CC=CC=C1

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Nomenclature

Benzene, (7-octenylsulfinyl)- is identified by several nomenclature systems and databases:

  • IUPAC Name: Oct-7-enylsulfinylbenzene .

  • CAS Registry Number: 189638-41-3 .

  • PubChem CID: 11128306 .

  • SMILES Notation: C=CCCCCCCS(=O)C1=CC=CC=C1\text{C=CCCCCCCS(=O)C1=CC=CC=C1} .

  • InChIKey: NGJHKUHDYUVBOP-UHFFFAOYSA-N .

The compound’s structure comprises a benzene ring linked to a sulfinyl group (-S(O)-), which is further connected to a 7-octenyl chain. The alkenyl chain introduces a double bond at the seventh carbon, conferring stereochemical variability (E/Z isomerism) and influencing intermolecular interactions.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for benzene, (7-octenylsulfinyl)- is limited in publicly available literature, computational predictions based on analogous sulfoxides suggest characteristic signals:

  • 1H^1\text{H} NMR: Aromatic protons (6.5–7.5 ppm), sulfinyl-adjacent methylene protons (2.8–3.5 ppm), and alkene protons (5.2–5.8 ppm) .

  • 13C^{13}\text{C} NMR: Sulfoxide sulfur-bound carbon (~55 ppm), aromatic carbons (125–140 ppm), and alkene carbons (115–130 ppm) .

The 3D conformational analysis reveals that the sulfinyl group adopts a trigonal pyramidal geometry, with the lone pair on sulfur contributing to chiral centers in asymmetric derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of benzene, (7-octenylsulfinyl)- can be inferred from methodologies applied to analogous benzenesulfonyl and sulfinyl compounds. A metal-free, one-pot tandem protocol involving benzenesulfonyl azides and carboxylic acids has been reported for related sulfonamides . Key steps include:

  • Base-Mediated Deprotonation: Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonate carboxylic acids to form carboxylate intermediates .

  • Sulfonyl Transfer: Reaction with benzenesulfonyl azides generates sulfonamide intermediates.

  • Esterification: 1,2-Dichloroethane (DCE) acts as both solvent and alkylating agent, facilitating esterification .

For benzene, (7-octenylsulfinyl)-, modifications to this protocol would require substituting the carboxylic acid with an appropriate alkenylthiol precursor, followed by oxidation to the sulfoxide.

Table 1: Representative Synthetic Conditions for Sulfinylbenzene Derivatives

ComponentRoleQuantity/Conditions
Benzenesulfonyl azideSulfur source0.3 mmol
7-OctenylthiolAlkenyl chain precursor0.2 mmol
DBUBase1.0 equivalent
DCESolvent/alkylating agent2.0 mL, 6 h, 25°C
Oxidizing agent (e.g., H2_2O2_2)Sulfoxide formationPost-reaction addition

Mechanistic Insights

The proposed mechanism involves:

  • Formation of a sulfonic anhydride intermediate via nucleophilic attack of the carboxylate on the sulfonyl azide .

  • Alkylation by DCE at the sulfonamide stage, followed by oxidation to the sulfoxide .

  • Stereoselectivity in sulfoxide formation is influenced by the steric and electronic properties of the alkenyl chain .

Physicochemical Properties

Partitioning and Solubility

Experimental data specific to benzene, (7-octenylsulfinyl)- is sparse, but estimates can be derived from QSAR models:

  • Octanol-Water Partition Coefficient (logKow\log K_{\text{ow}}): Predicted ~3.2 (moderate lipophilicity) .

  • Aqueous Solubility: Estimated 0.05–0.1 mg/L at 25°C, consistent with sulfoxide-containing aromatics .

  • Henry’s Law Constant: ~5.7×105Pa\cdotpm3/mol5.7 \times 10^{-5} \, \text{Pa·m}^3/\text{mol}, indicating low volatility .

Stability and Reactivity

  • Thermal Stability: Sulfoxides generally decompose above 150°C, releasing sulfur oxides .

  • Photochemical Reactivity: Susceptible to radical-mediated degradation under UV light .

  • Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but may undergo acid-catalyzed cleavage .

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